(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione
Description
“(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione” is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole scaffold with a tert-butyl substituent at the 3-position. Its molecular formula is C₁₀H₁₅NO₃, and it has a molecular weight of 197.23 g/mol (CAS Registry Number: 171284-84-7) . The compound is commercially available in research-grade quantities (e.g., 100 mg batches with ≥95% purity) and is primarily utilized in synthetic organic chemistry and medicinal research due to its rigid, stereochemically defined structure .
Properties
IUPAC Name |
(3R,7aS)-3-tert-butyl-3,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)9-11-6(8(13)14-9)4-5-7(11)12/h6,9H,4-5H2,1-3H3/t6-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXNEYLUYSDJF-IMTBSYHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2C(CCC2=O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N2[C@@H](CCC2=O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451261 | |
| Record name | (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171284-84-7 | |
| Record name | (3R,7aS)-3-(1,1-Dimethylethyl)dihydro-1H,3H-pyrrolo[1,2-c]oxazole-1,5(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171284-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,7aS)-3-tert-Butyldihydro-1H-pyrrolo(1,2-C)oxazole-1,5(6H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171284847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,7aS)-3-tert-butyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-1,5(6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrrolo[1,2-c]oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Reactivity at the Lactone Moiety
The lactone ring undergoes hydrolysis and reduction :
-
Hydrolysis : Under basic conditions (e.g., triethylamine in ethanol), the lactone opens to form hydroxy-acid derivatives, which are intermediates for further functionalization .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the lactone carbonyl to a hydroxyl group, enabling access to tetrahydro-pyrrolooxazole derivatives .
Oxazole Ring Functionalization
The oxazole nitrogen participates in alkylation and cycloaddition reactions:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives, altering electronic properties .
-
Cycloaddition : The oxazole’s electron-deficient nature allows [4+2] Diels-Alder reactions with dienes, forming polycyclic structures .
tert-Butyl Group Influence
The tert-butyl substituent enhances steric hindrance, directing regioselectivity in reactions:
-
Steric Shielding : Prevents undesired side reactions at the C-3 position during nucleophilic attacks on the lactone .
-
Thermal Stability : Improves compound stability during high-temperature reactions (e.g., reflux in toluene) .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Wittig Olefination | Ph₃P=CH₂, THF, 60°C | 78% | High stereoselectivity for E-alkene formation |
| Lactone Hydrolysis | NaOH (aq), EtOH, 25°C | 92% | pH-dependent ring-opening kinetics |
| Oxazole Alkylation | CH₃I, NaH, DMF, 0°C → 25°C | 65% | N-Methylation without lactone degradation |
Stability and Storage
-
Storage : Stable under inert gas (N₂/Ar) at −20°C for >12 months .
-
Decomposition : Prolonged exposure to moisture or light leads to lactone hydrolysis and oxazole ring degradation .
This compound’s versatile reactivity profile underscores its utility in synthesizing biologically active molecules. Further research could explore its potential in asymmetric catalysis and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets.
Case Studies
- Anticancer Activity : In vitro studies have indicated that derivatives of dihydropyrrolo[1,2-c]oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the core structure have been linked to increased apoptosis in human cancer cells.
- Anti-inflammatory Properties : Research has demonstrated that certain analogs can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
Synthetic Applications
(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione serves as a valuable building block for synthesizing more complex organic molecules.
Synthesis of Complex Molecules
The compound can be utilized in multi-step synthesis processes where it acts as an intermediate. Its unique structure allows for further functionalization through various chemical reactions such as:
- Alkylation : The tert-butyl group can be replaced or modified to introduce different functional groups.
- Cyclization Reactions : It can participate in cyclization reactions to yield novel heterocycles with potential biological activity.
Material Science Applications
The compound's unique properties may also lend themselves to applications in material science.
Polymer Chemistry
Research into the use of this compound in the formulation of polymers has shown potential for creating materials with enhanced thermal stability and mechanical properties.
Nanomaterials
There is ongoing exploration into using this compound in the synthesis of nanomaterials that could be employed in drug delivery systems or as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the dihydropyrrolo[1,2-c]oxazole ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Trichloromethyl Analog (): Replaces the tert-butyl group with a trichloromethyl substituent. The chlorine atoms enhance electrophilicity, making this compound a stable reagent for synthesizing α-branched prolines. In contrast, the tert-butyl group in the target compound may improve steric shielding, favoring applications in asymmetric synthesis.
- Pyrrolo-Pyrrole Derivatives (): These compounds (e.g., Compound 24, 27) feature a bicyclic pyrrolo-pyrrole core instead of pyrrolo-oxazole. The benzo-triazole substituents in these derivatives contribute to enhanced π-π stacking interactions, which may explain their activity in autotaxin inhibition assays. The target compound’s oxazole ring could confer different electronic properties, though pharmacological data are lacking.
- Carbaldehyde Derivative (): The aldehyde group introduces a reactive site for further functionalization (e.g., nucleophilic additions), unlike the diketone moiety in the target compound. This difference highlights divergent synthetic utility: the carbaldehyde derivative is suited for stepwise derivatization, while the target compound may serve as a chiral building block.
Stability and Reactivity
- The trichloromethyl analog exhibits exceptional air and moisture stability due to its electron-withdrawing substituents, enabling use in open-flask reactions . The tert-butyl group in the target compound likely provides steric stabilization but may reduce electrophilicity compared to chlorine-substituted analogs.
Pharmacological Potential
- While the target compound lacks direct pharmacological data, the pyrrolo-pyrrole derivatives () demonstrate nanomolar-level autotaxin inhibition, a key target in fibrotic and cancerous diseases. The absence of a benzo-triazole group in the target compound suggests divergent biological activity, though its rigid scaffold could be advantageous in drug design for conformational restriction.
Biological Activity
(3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a tert-butyl group and a dihydropyrrolo[1,2-c]oxazole ring system. The molecular formula is with a molecular weight of approximately 197.23 g/mol . This unique configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets . The dihydropyrrolo[1,2-c]oxazole moiety may facilitate interactions with various proteins involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition/Activation : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
- Protein-Ligand Interactions : It can serve as a probe for studying protein-ligand interactions in biochemical assays.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Cytotoxicity
Preliminary investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest through modulation of signaling pathways .
Neuroprotective Effects
Some derivatives of dihydropyrrolo compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress is an area of ongoing research .
Case Studies and Research Findings
A review of literature highlights several studies focusing on the biological implications of compounds structurally related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Identified effective inhibition against Gram-positive bacteria; potential for development as a novel antibiotic. |
| Study B | Cytotoxicity in Cancer Cells | Demonstrated significant reduction in cell viability in breast cancer cell lines; further investigation required for mechanism elucidation. |
| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures; suggests potential therapeutic use in neurodegenerative diseases. |
Q & A
Q. What synthetic methodologies are recommended for preparing (3R,7aS)-3-(tert-Butyl)dihydropyrrolo[1,2-c]oxazole-1,5-dione in academic labs?
The compound can be synthesized via cycloaddition or multi-step condensation reactions. Key steps include:
- Use of tert-butyl groups introduced via alkylation or nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent).
- Purification via column chromatography (petroleum ether/ethyl acetate gradients) to isolate diastereomers .
- Characterization by H/C NMR and mass spectrometry (MS) to confirm stereochemistry and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for analogous pyrrolo-oxazole derivatives .
- NMR spectroscopy : H NMR identifies proton environments (e.g., tert-butyl protons at ~1.2 ppm), while C NMR confirms carbonyl and sp-hybridized carbons .
- High-resolution MS (HRMS) : Validates molecular formula by matching observed and calculated m/z values .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Conduct accelerated stability studies in solvents (e.g., DMSO, aqueous buffers) at controlled temperatures.
- Monitor degradation via HPLC or TLC, comparing retention times with fresh samples .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in synthesizing derivatives of this compound?
- Employ chiral auxiliaries or catalysts (e.g., L-proline) to bias transition states, as seen in analogous oxazolone syntheses .
- Adjust reaction temperature and solvent polarity (e.g., DCM at 0°C vs. reflux) to favor specific stereochemical outcomes .
- Use H NMR coupling constants and NOE experiments to confirm diastereomer ratios .
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | tert-butyl (δ ~1.2 ppm), oxazole protons (δ ~4.5–5.5 ppm) | |
| C NMR | Carbonyl (δ ~170–175 ppm), sp carbons (δ ~20–80 ppm) | |
| HRMS | [M+H] calculated for CHNO: 224.1156; observed: 224.1158 |
Q. Table 2. Reaction Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
